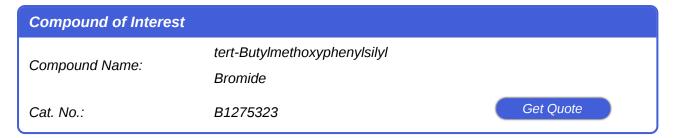


An In-depth Technical Guide to tert-Butylmethoxyphenylsilyl Bromide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **tert-Butylmethoxyphenylsilyl Bromide**, a specialized reagent in organic synthesis. It details the compound's core properties, its primary application as a protecting group, and a representative experimental protocol for its use.

Core Compound Data

The fundamental physicochemical properties of **tert-Butylmethoxyphenylsilyl Bromide** are summarized below. This data is essential for its appropriate handling, storage, and application in synthetic chemistry.



Property	Value	Citations
Molecular Formula	C11H17BrOSi	[1][2][3]
Molecular Weight	273.25 g/mol	[1][2]
CAS Number	94124-39-7	[1][2]
Appearance	Colorless to almost colorless liquid	[1][2]
Boiling Point	102 °C at 1 mmHg	[1][2]
Density	1.22 g/mL	[1]
Refractive Index	1.52	[1][2]
Purity (Typical)	>96.0% (GC)	[1][2]

Applications in Organic Synthesis

tert-Butylmethoxyphenylsilyl Bromide is primarily utilized as a protecting group for alcohols in multi-step organic synthesis.[1] The introduction of the tert-butylmethoxyphenylsilyl group forms a silyl ether, which is stable under a variety of reaction conditions, thus masking the reactive hydroxyl group.[2] This allows for chemical transformations to be performed on other parts of a complex molecule without unintended side reactions involving the alcohol.

The stability of the resulting silyl ether is a key feature. Silyl ethers, in general, are known for their tunable stability, which allows for selective protection and deprotection.[4] The steric bulk and electronic properties of the tert-butyl and methoxyphenyl groups influence the stability of the silyl ether formed from this particular reagent, offering a specific profile for advanced synthetic strategies.

Experimental Protocol: Protection of a Primary Alcohol

The following is a representative protocol for the silylation of a primary alcohol using **tert-Butylmethoxyphenylsilyl Bromide**. This procedure is based on established methods for forming silyl ethers.[2]



Materials:

- Primary alcohol (1.0 eq)
- tert-Butylmethoxyphenylsilyl Bromide (1.1 eq)
- Imidazole (2.5 eq)
- Anhydrous N,N-Dimethylformamide (DMF)
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous NaCl solution)
- · Anhydrous magnesium sulfate
- Round-bottom flask with a magnetic stir bar
- · Nitrogen or Argon gas inlet
- Syringes and needles

Procedure:

- Reaction Setup: A dry round-bottom flask is charged with the primary alcohol (1.0 eq) and imidazole (2.5 eq). The flask is sealed with a septum and purged with an inert gas (Nitrogen or Argon).
- Solvent Addition: Anhydrous DMF is added via syringe to dissolve the alcohol and imidazole.
 The solution is stirred at room temperature.
- Reagent Addition: tert-Butylmethoxyphenylsilyl Bromide (1.1 eq) is added dropwise to the stirred solution via syringe. The reaction mixture is then stirred at room temperature for 12-24 hours.

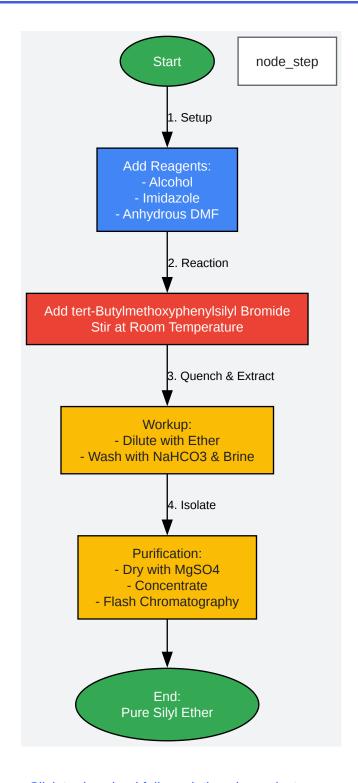


- Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed.
- Workup: Upon completion, the reaction mixture is diluted with diethyl ether and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure silyl ether.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental procedure for the protection of an alcohol and the general reaction scheme.

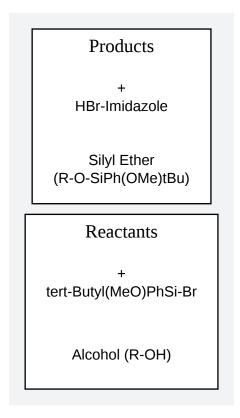




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Caption: Experimental workflow for alcohol protection.





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Caption: General silylation reaction scheme.

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